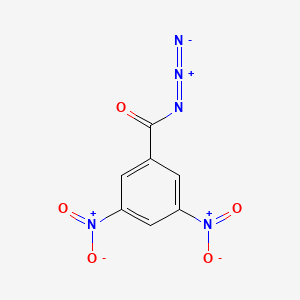

3,5-Dinitrobenzoyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dinitrobenzoyl azide is a useful research compound. Its molecular formula is C7H3N5O5 and its molecular weight is 237.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Synthetic Chemistry

-

Reagent in Organic Synthesis :

- 3,5-Dinitrobenzoyl azide is used as a reagent for the synthesis of various organic compounds. It serves as an electrophilic azide source for nucleophilic substitutions and cycloadditions.

- It has been employed in the preparation of nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals.

-

Click Chemistry :

- The compound is utilized in click chemistry reactions due to its ability to form stable triazoles when reacted with alkynes. This property is valuable for creating complex molecular architectures in a straightforward manner.

Applications in Material Science

-

Polymer Chemistry :

- This compound can be used to modify polymers, enhancing their properties such as thermal stability and mechanical strength. The incorporation of azide functionalities allows for further functionalization through click reactions.

- It has been investigated for use in synthesizing polymeric materials with specific optical properties.

-

Explosive Materials :

- Given its azide functional group, this compound has potential applications in the field of explosives. Research into its stability and sensitivity is crucial for developing safer explosive materials.

Analytical Applications

-

Detection and Quantification :

- The compound can be utilized in analytical chemistry for the detection of other azides or related compounds. Methods such as high-performance liquid chromatography (HPLC) can employ derivatives of this compound for better separation and identification.

- Its use in derivatization processes enhances the sensitivity of detection methods for various analytes.

- Toxicological Studies :

Case Studies

- Synthetic Applications :

- Material Modification :

化学反応の分析

Curtius Rearrangement to Isocyanates

3,5-Dinitrobenzoyl azide undergoes the Curtius rearrangement upon heating (>100°C), forming a reactive isocyanate intermediate. This reaction proceeds via a concerted mechanism involving nitrogen gas elimination :

C₇H₃N₅O₅ΔC₇H₃N₂O₅+N₂↑→Isocyanate Intermediate

Key Findings :

-

The isocyanate intermediate reacts with nucleophiles:

-

Reaction efficiency depends on solvent polarity, with aprotic solvents (e.g., toluene) favoring rearrangement .

Derivatization of Azide Ions in Analytical Chemistry

This compound reacts with inorganic azides (e.g., NaN₃) under acidic conditions to form a stable derivative for detection. This reaction is critical in capillary electrophoresis methods for azide quantification :

C₇H₃N₅O₅+N₃−→Derivatized Product

| Parameter | Value |

|---|---|

| Buffer | 25 mM phosphate (pH 3) |

| EOF Modifier | 4 mM CTAH |

| Detection Limit | 1.9 µg/mL |

| Recovery in Drinks | 93.6–105.8% |

Thermal Decomposition and Stability

The compound exhibits sensitivity to heat and shock due to its nitro and azide groups. Differential scanning calorimetry (DSC) studies on analogous azides reveal decomposition onset temperatures near 150°C . Major decomposition products include:

Safety Data :

| Property | Value | Source |

|---|---|---|

| Decomposition Onset | ~150°C | |

| Impact Sensitivity | <2.5 J | |

| Friction Sensitivity | 60 N |

Nucleophilic Acyl Substitution

The benzoyl azide group participates in nucleophilic acyl substitution with amines or alkoxides, though this pathway is less common due to competing rearrangement . For example:

C₇H₃N₅O₅+RO−→C₇H₃N₃O₅R+N₃−

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes limited electrophilic substitution. Nitration or sulfonation requires harsh conditions due to deactivation by nitro groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols and purity characterization methods for 3,5-Dinitrobenzoyl azide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 3,5-Dinitrobenzoyl chloride with sodium azide under controlled conditions. A reflux setup in anhydrous solvents (e.g., acetonitrile or DMF) is recommended to avoid side reactions with moisture. Post-reaction, solvent removal via vacuum distillation and recrystallization in ethanol/water mixtures can yield pure product . Purity is assessed using FT-IR (characteristic azide peak at ~2100 cm⁻¹), ¹H/¹³C NMR (aromatic proton signals at δ 8.5–9.0 ppm), and HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water mobile phase .

Q. How is this compound employed as a derivatizing agent in analytical chemistry?

- Methodological Answer : The azide reacts with primary amines or hydroxyl groups to form stable derivatives for chromatographic detection. For example, in HPLC enantiomer separation , it derivatizes chiral amines into UV-active compounds, enabling resolution on Pirkle-type chiral stationary phases (e.g., n-hexane/2-propanol mobile phase, 1 mL/min flow rate) . In capillary electrophoresis , derivatization enhances sensitivity for trace azide quantification in biological matrices .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Explosivity Risk : Avoid friction, heat, or shock during synthesis/storage. Use blast shields and small-scale reactions.

- Toxicity : Wear nitrile gloves, goggles, and a respirator to prevent inhalation of dust.

- Waste Disposal : Neutralize residual azide with sodium nitrite/hypochlorite solutions before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound derivatization in complex matrices?

- Methodological Answer :

- Stoichiometry : Use a 1.2–1.5 molar excess of azide to target analyte to ensure complete derivatization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reactivity with sterically hindered amines.

- Temperature : Reactions at 50–60°C for 30–60 minutes enhance yield without decomposition .

- Validation : Spike recovery experiments (e.g., 90–110% recovery in serum samples) confirm method robustness .

Q. How should researchers resolve contradictions in spectral data during structural elucidation of azide derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., DFT-based spectral simulations) or reference databases like NIST Chemistry WebBook .

- Purity Checks : Use HPLC-MS to detect impurities (e.g., unreacted starting material) that distort spectral peaks .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .

Q. What strategies mitigate low yields in this compound synthesis?

- Methodological Answer :

- Moisture Control : Use anhydrous solvents and a nitrogen atmosphere to prevent hydrolysis.

- Catalysis : Add catalytic iodide (e.g., NaI) to accelerate nucleophilic substitution.

- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the azide from inorganic salts .

Q. Methodological Tables

Table 1: Key Spectral Peaks for this compound

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| FT-IR | 2100 cm⁻¹ (N₃ stretch), 1530/1350 cm⁻¹ (NO₂) | |

| ¹H NMR (DMSO-d6) | δ 8.7 ppm (aromatic protons) | |

| HPLC-UV | Retention time: 8.2 min (C18, ACN/H₂O 70:30) |

Table 2: Optimized Derivatization Conditions for Amines

| Parameter | Optimal Range | Impact on Yield/Resolution |

|---|---|---|

| Reaction Time | 45–60 min | Prevents over-derivatization |

| Temperature | 50°C | Balances kinetics/stability |

| Molar Ratio | 1.5:1 (azide:analyte) | Ensures complete reaction |

特性

分子式 |

C7H3N5O5 |

|---|---|

分子量 |

237.13 g/mol |

IUPAC名 |

3,5-dinitrobenzoyl azide |

InChI |

InChI=1S/C7H3N5O5/c8-10-9-7(13)4-1-5(11(14)15)3-6(2-4)12(16)17/h1-3H |

InChIキー |

ZEBAGWISRATDJH-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=[N+]=[N-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。